molecular formula C20H25NO6 B11157464 N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

Cat. No.: B11157464
M. Wt: 375.4 g/mol
InChI Key: ZHIQLSFZHQGMGB-UHFFFAOYSA-N
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Description

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with a butyl group at the 4-position and an acetylated norvaline moiety at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Butyl Group: The butyl group can be introduced at the 4-position of the chromen-2-one core through Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetylation of Norvaline: Norvaline is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The acetylated norvaline is then coupled with the chromen-2-one core using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can undergo various types of chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromen-2-one core and the acetylated norvaline moiety can be reduced to form alcohols.

    Substitution: The butyl group at the 4-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The acetylated norvaline moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Overall, the compound may exert its effects through modulation of oxidative stress, inhibition of inflammatory pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is unique due to the presence of the butyl group at the 4-position of the chromen-2-one core, which may confer distinct biological activities compared to its methyl, ethyl, and propyl analogs. Additionally, the norvaline moiety may enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C20H25NO6/c1-3-5-7-13-10-19(23)27-17-11-14(8-9-15(13)17)26-12-18(22)21-16(6-4-2)20(24)25/h8-11,16H,3-7,12H2,1-2H3,(H,21,22)(H,24,25)

InChI Key

ZHIQLSFZHQGMGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCC)C(=O)O

Origin of Product

United States

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